2,3-Dimethoxy-L-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
JVBIWFOSWSUQAY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)N |
Origin of Product |
United States |
Significance of L Phenylalanine Derivatives in Specialized Chemical Synthesis and Biological Inquiry
L-phenylalanine is an essential amino acid characterized by a benzyl (B1604629) side chain. wikipedia.org Its derivatives, which are structurally modified versions of L-phenylalanine, are of paramount importance in various scientific disciplines. These non-proteinogenic amino acids serve as critical tools in modern drug discovery and specialized chemical synthesis. rsc.org Their structural diversity and functional versatility make them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. rsc.org
The incorporation of L-phenylalanine derivatives into peptides can lead to peptidomimetics with enhanced properties. These modifications can improve in vivo stability, increase potency, enhance oral absorption, and provide greater selectivity for biological targets. rsc.org By altering the side chains, researchers can design drug candidates with a precise fit for their intended biological receptors. rsc.org For instance, substituted phenylalanines are crucial intermediates in the synthesis of various pharmaceuticals. nih.gov The introduction of different substituents on the phenyl ring can significantly influence the biological activity of the resulting molecules. This has been demonstrated in the development of inhibitors for targets like the HIV-1 capsid protein and Dengue virus protease. wikipedia.orgresearchgate.net
In biological inquiry, phenylalanine derivatives are used as molecular probes to better understand complex biological systems. rsc.org For example, the genetic incorporation of substituted phenylalanines into proteins allows for the site-selective introduction of unique functional groups, such as halides, nitriles, or ketones. acs.orgclearsynth.com These "bioorthogonal" functional groups enable researchers to study protein folding, function, and interactions in living cells using techniques like 19F NMR spectroscopy. acs.org
Overview of 2,3 Dimethoxy L Phenylalanine As a Key Research Compound
2,3-Dimethoxy-L-phenylalanine is a specific derivative of L-phenylalanine where two methoxy (B1213986) groups are attached to the ortho and meta positions (carbons 2 and 3) of the phenyl ring. While less extensively documented in primary research literature compared to its 3,4-dimethoxy isomer, this compound is available as a research chemical, indicating its role as a building block in synthetic and medicinal chemistry. sigmaaldrich.comnih.gov
The introduction of methoxy groups onto the phenyl ring can alter the electronic properties and conformation of the amino acid. This can influence its binding affinity to enzymes and receptors. For example, the related compound, 3,4-dimethoxy-L-phenylalanine, is a key intermediate in the synthesis of the antihypertensive drug Moexipril. chemimpex.com It is also utilized in peptide synthesis and neuroscience research. evitachem.com Given the structural similarities, this compound holds potential for similar applications, such as in the creation of novel peptides and as a scaffold in drug design. Its utility in enhancing the solubility and stability of peptides during synthesis is another potential area of application. mdpi.com
The synthesis of substituted phenylalanines like the 2,3-dimethoxy variant can be achieved through various organic synthesis routes or enzymatic methods. frontiersin.orgacs.org While specific synthesis pathways for this compound are not widely published, general methods for creating substituted phenylalanines are well-established.
Historical Development and Emerging Trends in Substituted Phenylalanine Research
Stereoselective and Asymmetric Synthesis Approaches
Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of amino acids. Various methods have been developed to ensure the production of the desired L-enantiomer, ranging from the use of chiral auxiliaries to enzymatic processes.
Chiral Auxiliaries and Catalytic Asymmetric Induction in Phenylalanine Synthesis
Asymmetric synthesis methodologies are foundational for producing enantiomerically pure amino acids. The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a classic and effective strategy.
One of the most versatile approaches is the Schöllkopf bislactim ether method. nih.gov This technique involves the diastereoselective alkylation of a chiral bislactim ether, typically derived from valine and glycine (B1666218). The chiral auxiliary, often an isopropyl group from valine, sterically hinders one face of the molecule, directing the incoming electrophile (e.g., a substituted benzyl bromide) to the opposite face. frontiersin.org This process allows for high asymmetric induction. nih.gov After the alkylation step, the auxiliary can be removed by hydrolysis to yield the desired L-amino acid with high optical purity. nih.gov
Another widely used method, developed by Evans, employs chiral N-acyl oxazolidinones. frontiersin.org In this approach, the oxazolidinone auxiliary, often derived from an amino alcohol like D-phenylalaninol, is acylated. The resulting N-acyl oxazolidinone can be converted into a boron enolate, which then undergoes stereoselective reactions such as bromination. Subsequent displacement of the bromide with an azide, followed by hydrolysis to remove the auxiliary and reduction of the azide, yields the target amino acid. frontiersin.org
Metal complexes containing chiral ligands are also prominent in asymmetric synthesis. Chiral Ni(II) complexes of Schiff bases, derived from a chiral ligand and glycine or alanine, serve as effective templates for the asymmetric synthesis of α-amino acids. ijournals.cn Alkylation of these complexes proceeds with high diastereoselectivity, which is influenced by the steric bulk of the incoming radical groups. acs.org The desired amino acid can then be recovered by decomposing the complex. ijournals.cnacs.org Furthermore, catalytic asymmetric phase-transfer catalysis, using catalysts derived from cinchona alkaloids, has been successfully applied to the alkylation of glycine-benzophenone Schiff bases to produce phenylalanine derivatives with excellent yield and enantiomeric excess. nih.gov
Chemoenzymatic Synthesis Routes for Substituted Phenylalanine Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. Enzymes offer mild reaction conditions, high enantioselectivity, and the ability to bypass the need for protecting groups, making them attractive for industrial applications. biorxiv.org
Phenylalanine ammonia lyases (PALs) are a key class of enzymes used for synthesizing phenylalanine derivatives. Current time information in Bangalore, IN.nih.gov PALs catalyze the reversible addition of ammonia to the double bond of a trans-cinnamic acid derivative to form the corresponding L-phenylalanine analog. frontiersin.orgfrontiersin.org This method is highly stereoselective, producing the L-enantiomer with excellent optical purity. researchgate.net The substrate scope of PALs has been expanded through protein engineering, allowing for the synthesis of various substituted phenylalanines, including methoxy-phenylalanines. researchgate.net For instance, the PAL from Anabaena variabilis (AvPAL) and a newly discovered PAL from Planctomyces brasiliensis (PbPAL) have been used for the efficient amination of 3-methoxy-cinnamic acid. frontiersin.orgfrontiersin.org
Another powerful enzymatic approach involves the use of aminotransferases (also known as transaminases). Aspartate aminotransferase from Escherichia coli has been engineered through error-prone PCR to efficiently synthesize L-3,4-dimethoxyphenylalanine. The process starts with the chemical synthesis of 3,4-dimethoxy phenylpyruvate, which is then converted to the final L-amino acid by the engineered enzyme with high conversion and enantiomeric excess. researchgate.net Multi-enzyme cascades have also been developed, coupling aminotransferases with other enzymes that recycle the amino donor, creating an efficient one-pot system for producing diverse L-phenylalanine derivatives from inexpensive aldehyde precursors. biorxiv.orgnih.gov
| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Engineered Aspartate Aminotransferase | 3,4-Dimethoxy phenylpyruvate | L-3,4-Dimethoxyphenylalanine | 95.4 | >99 | researchgate.net |
| Phenylalanine Ammonia Lyase (PbPAL) | 3-Methoxy-cinnamic acid | 3-Methoxy-L-phenylalanine | 88 ± 4 | >99 | frontiersin.org |
| Phenylalanine Ammonia Lyase (AvPAL) | 4-Nitro-cinnamic acid | 4-Nitro-L-phenylalanine | 89 ± 5 | >99 | frontiersin.org |
Total Synthesis Strategies for Complex Dimethoxylated Phenylalanines
Dimethoxylated phenylalanine residues are components of various complex natural products. Their total synthesis often involves the preparation of the modified amino acid as a key building block, which is then incorporated into the larger molecular scaffold. The strategies employed highlight methods for creating these specialized units.
A notable example is the synthesis of cyclomarin, a cyclic peptide natural product that contains a (2S,3R)-β-methoxy phenylalanine residue. acs.org The synthesis of this unnatural amino acid is challenging due to potential side reactions during O-methylation. A successful route involved the direct O-methylation of Fmoc-protected (2S,3R)-β-hydroxy phenylalanine using methyl iodide and silver(I) oxide. This mild base was crucial to effect the desired methylation in good yield without causing N-methylation, esterification, or elimination. The resulting methyl ester was then hydrolyzed to afford the final Fmoc-protected β-methoxy phenylalanine building block, ready for peptide synthesis. acs.org
Bioinspired total synthesis, which mimics the proposed biosynthetic pathways of natural products, provides an efficient route to complex molecules. jst.go.jpengineering.org.cn While not specific to this compound, the strategies for synthesizing alkaloids containing multiple phenylalanine or tryptophan units often involve peptide bond formation followed by cyclization reactions. jst.go.jp These approaches underscore the importance of having access to suitably protected and activated amino acid derivatives to enable the construction of complex architectures.
Introduction and Modification of Methoxy Groups on Phenylalanine Scaffolds
The introduction of methoxy groups onto the phenyl ring of phenylalanine is a key step in the synthesis of this compound. This can be achieved through chemical functionalization of the aromatic ring or through biocatalytic methods.
Regioselective Functionalization Techniques
Achieving regioselectivity—the control of where a functional group is introduced on the aromatic ring—is a central challenge in organic synthesis. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct modification of amino acid side chains.
Palladium-catalyzed reactions have been developed for the site-selective acylation and olefination of phenylalanine residues within peptides. chimia.chresearchgate.net These methods often rely on a directing group, such as the amide backbone of the peptide, to guide the catalyst to a specific C-H bond, typically at the ortho position of the phenyl ring. asm.org While these methods introduce acyl or vinyl groups, they establish a functional handle at a specific position that could be further elaborated into a methoxy group.
A more direct approach involves the palladium-catalyzed C-H dimethylation of picolinamide (B142947) derivatives of phenylalanine. This strategy has been used to install methyl groups at the 2- and 6-positions of the phenyl ring, demonstrating the ability to modify specific C-H bonds. acs.org For the introduction of oxygen-containing groups, the direct O-methylation of a pre-existing hydroxyl group is a common and effective strategy. As seen in the synthesis of the β-methoxy phenylalanine for cyclomarin, using a mild base like silver(I) oxide (Ag₂O) with methyl iodide can regioselectively methylate the hydroxyl group of Fmoc-protected β-hydroxy phenylalanine without affecting other reactive sites. acs.org
Biocatalytic Approaches for Aromatic Methoxy-Group Installation
Biocatalysis offers a highly selective and environmentally friendly alternative for functionalizing aromatic rings. The installation of a methoxy group can be envisioned as a two-step enzymatic process: an initial hydroxylation followed by O-methylation.
Hydroxylation: Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to hydroxylate a vast array of organic substrates, including aromatic rings. acs.orgasm.org These enzymes can introduce a hydroxyl group onto the phenyl ring of phenylalanine or its precursors. asm.org The regioselectivity of the hydroxylation is determined by the specific P450 enzyme used. For example, a P450 from Aspergillus nidulans has been shown to catalyze the 6-hydroxylation of 3-hydroxyphenylacetate. asm.org While direct hydroxylation of phenylalanine itself can be challenging, engineering P450s or selecting appropriate microbial strains can provide a route to hydroxylated phenylalanine derivatives. nih.govresearchgate.net
O-Methylation: Once a hydroxyl group is installed, O-methyltransferases (OMTs) can be used to complete the introduction of the methoxy group. These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. chimia.chnih.gov Catechol-O-methyltransferase (COMT), for instance, is known to methylate L-DOPA (3,4-dihydroxy-L-phenylalanine). nih.gov Researchers have successfully engineered OMTs to improve their substrate scope and regioselectivity. In one study, an OMT was engineered for the para-regioselective methylation of various phenolic substrates, and this was integrated into an E. coli whole-cell system with a SAM regeneration cycle to create a cost-effective, one-pot biocatalytic cascade. nih.gov Similarly, methyltransferases from Streptomyces chrysomallus have been shown to methylate phenolic amino acids like DOPA. acs.org
This two-enzyme approach (hydroxylase and methyltransferase) represents a powerful biocatalytic strategy for producing methoxy-substituted phenylalanines from simple precursors.
Derivatization Strategies for Enhanced Utility in Research
The chemical modification of this compound and its analogs through derivatization is a critical strategy to enhance their utility in various research applications. These modifications can facilitate their use in peptide synthesis, improve their analytical detection, and enable their application in bio-imaging. Derivatization techniques focus on the strategic protection of functional groups, the introduction of chiral selectors for enantiomeric resolution, and the attachment of chromophoric or fluorescent tags for sensitive detection.
Protecting Group Chemistry (e.g., Fmoc Protection)
In the realm of peptide synthesis and other chemical transformations, the selective protection of the amino and carboxyl groups of amino acids like this compound is paramount to prevent undesired side reactions. wikipedia.orgresearchgate.net The choice of protecting group is dictated by the specific reaction conditions and the need for orthogonal deprotection strategies, which allow for the removal of one protecting group without affecting another. researchgate.net
The most prevalent α-amino protecting groups in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net The Fmoc group is notably base-labile, typically removed with a solution of piperidine (B6355638) in a suitable solvent, while the Boc group is cleaved under acidic conditions. wikipedia.org For instance, Fmoc-4-(phenoxy)-L-phenylalanine is a protected amino acid derivative where the Fmoc group shields the α-amino group during peptide chain elongation.
The synthesis of Fmoc-protected amino acids can be achieved through various methods. One direct approach involves the use of organozinc chemistry to couple an N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent with various electrophiles, leading to the formation of substituted phenylalanines. rsc.org Another strategy is the nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Fmoc-protected bromo- or iodophenylalanines to generate aryl-substituted phenylalanine derivatives. acs.orgnih.gov
Beyond Fmoc and Boc, other protecting groups for the amino functionality include the carbobenzyloxy (Cbz) group, which is removable by hydrogenolysis, and the 2-nitrophenylsulfenyl (Nps) group. wikipedia.orgresearchgate.net For the carboxyl group, esterification to form benzyl (Bn) or tert-butyl (tBu) esters is a common protection strategy. wikipedia.org The selection of a specific protecting group strategy is crucial for the successful synthesis of peptides and other complex molecules containing this compound or its analogs. For example, Fmoc-3,4-dimethoxy-L-phenylalanine is a commercially available derivative utilized in peptide synthesis and drug development. chemimpex.com Similarly, N-Boc-2,3-dimethoxy-L-phenylalanine is another available derivative, highlighting the utility of the Boc protecting group for this specific analog. evitachem.com
Table 1: Common Protecting Groups in Amino Acid Chemistry
| Protecting Group | Abbreviation | Cleavage Condition | Target Functional Group |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Amino |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Amino |
| Carbobenzyloxy | Cbz | Hydrogenolysis | Amino |
| Benzyl | Bn | Hydrogenolysis | Carboxyl |
| tert-Butyl | tBu | Acid | Carboxyl |
Chiral Derivatization Reagents and Their Application
The determination of the enantiomeric purity of amino acids and their analogs is critical in many scientific disciplines. Chiral derivatization involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). fujifilm.com
Several chiral derivatization reagents have been developed for the analysis of amino acids. One of the most well-known is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA). mdpi.com It reacts with the primary amine of an amino acid to form stable diastereomeric derivatives. mdpi.com Other Edman-type chiral reagents, such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), have also been successfully employed for the labeling of amino acids. mdpi.com
More recently, novel chiral derivatizing agents have been designed for enhanced separation and detection, particularly with mass spectrometry (MS). For example, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl, ethyl, and -phenyl-5-oxoimidazolidin-4-yl)acetates (CIMs) are a class of reagents that can discriminate primary amines. nih.gov Among these, the reagent with a 1-methyl-5-oxoimidazolidinone moiety has demonstrated superior optical resolution and detection sensitivity. nih.gov
Another advanced reagent is (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride, known as (R)-BiAC. nih.gov This axially chiral reagent allows for the complete chiral separation of derivatized proteinogenic amino acids with high sensitivity in a short analysis time when coupled with LC-MS/MS. fujifilm.comnih.govfujifilm.com The high ionization efficiency of (R)-BiAC-derivatized amino acids enables detection at the attomole level. fujifilm.com
Table 2: Selected Chiral Derivatization Reagents for Amino Acids
| Reagent Name | Abbreviation | Functional Group Targeted | Detection Method |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide | FDAA (Marfey's Reagent) | Primary Amine | UV/Vis |
| (R)-4-Nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | (R)-BiAC | Primary Amine | MS |
| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetate | CIMa-OSu | Primary Amine | MS |
| (R/S)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Primary and Secondary Amines | Fluorescence |
Fluorescent and Chromophoric Tagging for Detection and Imaging
To overcome the challenge that most amino acids, including this compound, lack a strong chromophore or fluorophore for sensitive detection, various tagging strategies are employed. waters.commyfoodresearch.com This involves the covalent attachment of a molecule that absorbs light in the visible range (a chromophore) or emits light upon excitation (a fluorophore).
Chromophoric labeling reagents are widely used in conjunction with HPLC and UV-Vis detection. A classic example is (dimethylamino)azobenzenesulfonyl chloride (DABS-Cl), which reacts with amino acids to form stable, colored derivatives detectable at 436 nm. usp.orgnih.gov Phenylisothiocyanate (PITC), used in Edman degradation, is another chromophoric reagent that allows for the detection of derivatized amino acids at 254 nm. usp.org
For even higher sensitivity, fluorescent tagging is the method of choice. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts with primary amines to form highly fluorescent isoindole products. usp.org However, these derivatives can be unstable. usp.org A more stable and versatile reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), the core of the AccQ•Tag method, which reacts with both primary and secondary amines to yield stable, fluorescent derivatives. waters.com Another common fluorescent tag is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). fujifilm.com
The development of intrinsically fluorescent amino acid analogs is an alternative and powerful approach for biological imaging. acs.orgrsc.orgrsc.org This involves modifying the side chain of an amino acid to create a fluorescent moiety. For instance, biphenyl-L-phenylalanine derivatives have been synthesized and incorporated into proteins to study their conformation and dynamics through Förster resonance energy transfer (FRET). nih.gov The synthesis of aryl-substituted phenylalanine analogs through methods like the Suzuki-Miyaura cross-coupling has led to the discovery of novel fluorescent amino acids with high quantum yields. acs.org Similarly, carbazole-derived α-amino acids have been designed as structural mimics of tryptophan with enhanced fluorescent properties. rsc.org These strategies offer the potential to create fluorescent versions of this compound for advanced imaging applications.
Table 3: Examples of Chromophoric and Fluorescent Tagging Reagents
| Reagent | Abbreviation | Type | Excitation (nm) | Emission (nm) |
|---|---|---|---|---|
| (Dimethylamino)azobenzenesulfonyl chloride | DABS-Cl | Chromophoric | 436 | - |
| Phenylisothiocyanate | PITC | Chromophoric | 254 | - |
| o-Phthalaldehyde | OPA | Fluorescent | 348 | 450 |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescent | 250 | 395 |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescent | 470 | 530 |
Biosynthetic Origins and Precursor Metabolism of L-Phenylalanine
The foundational molecule for the synthesis of this compound is L-phenylalanine, an essential aromatic amino acid. In organisms capable of its de novo synthesis, such as plants, fungi, and many bacteria, L-phenylalanine is produced via the shikimate pathway.
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. researchgate.net This pathway is of central importance as it links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.gov It is estimated that in vascular plants, over 30% of photosynthetically fixed carbon is channeled through this pathway to produce the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan, as well as numerous other essential molecules. researchgate.net
The regulation of the shikimate pathway is intricate and crucial for controlling the flow of carbon into its various branches. A key regulatory point is the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS). In many microorganisms, DHS activity is subject to feedback inhibition by the final products of the pathway—phenylalanine, tyrosine, and tryptophan. jneurosci.org For instance, in yeast, there are two isoenzymes of DHS; one is inhibited by L-phenylalanine and the other by L-tyrosine. wikipedia.org This feedback mechanism ensures that the cell does not overproduce these amino acids. wikipedia.org In addition to feedback inhibition, the expression of genes encoding the pathway's enzymes can be regulated at the transcriptional level. wikipedia.org
From the central branch-point metabolite, chorismate, the biosynthesis of L-phenylalanine can proceed via two primary routes: the phenylpyruvate pathway or the arogenate pathway.
In many prokaryotes, such as E. coli, the phenylpyruvate pathway is predominant. mdpi.com This route involves the conversion of chorismate to prephenate by chorismate mutase. Prephenate is then converted to phenylpyruvate by prephenate dehydratase. The final step is the transamination of phenylpyruvate to yield L-phenylalanine. nih.govmdpi.com
In contrast, most plants primarily utilize the arogenate pathway . researchgate.net In this route, prephenate is first transaminated to form arogenate. Arogenate is then converted directly to L-phenylalanine by arogenate dehydratase. researchgate.net While the arogenate pathway is considered the major route in plants, there is evidence suggesting that a phenylpyruvate pathway may also exist in the cytosol of plant cells, providing an alternative or complementary route for L-phenylalanine synthesis. researchgate.net The existence of these distinct pathways in different organisms and cellular compartments highlights the evolutionary diversification of aromatic amino acid biosynthesis. mdpi.com
Enzymatic Transformations and Metabolic Fate of Phenylalanine Derivatives
Once L-phenylalanine is synthesized, it can undergo a variety of enzymatic transformations, including deamination, decarboxylation, and modification of its aromatic ring through hydroxylation and subsequent methylation.
Phenylalanine Ammonia-Lyase (PAL) is a key enzyme that channels L-phenylalanine from primary metabolism into the vast network of phenylpropanoid secondary metabolism in plants and some fungi. genscript.com It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. genscript.com This reaction is the committed step for the biosynthesis of thousands of phenolic compounds, including flavonoids, lignins, and stilbenes. genscript.com
The activity of PAL is highly regulated by various stimuli, including light, wounding, and pathogen attack. genscript.com While L-phenylalanine is its primary substrate, some PAL enzymes, particularly from monocots and certain bacteria, also exhibit activity towards L-tyrosine, in which case they are referred to as Phenylalanine/Tyrosine Ammonia-Lyases (PTALs). wikipedia.org Some PALs can even accept other analogs like L-3,4-dihydroxyphenylalanine (L-DOPA) as substrates. wikipedia.org
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
|---|---|---|---|---|---|
| Sorghum bicolor (SbPAL1) | L-Phenylalanine | 0.34 | 1.76 | 5.18 | nih.gov |
| Sorghum bicolor (SbPAL1) | L-Tyrosine | 0.69 | 1.74 | 2.52 | nih.gov |
| Sorghum bicolor (SbPAL1) | L-DOPA | 5.13 | 3.90 | 0.76 | wikipedia.org |
| Petroselinum crispum (PcPAL) | L-Phenylalanine | 0.032 | 2.0 | 62.5 | rsc.org |
| Musa cavendishii | L-Phenylalanine | 1.45 | - | - | curresweb.com |
| Musa cavendishii | L-Tyrosine | 0.618 | - | - | curresweb.com |
Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids to form the corresponding aromatic monoamines. frontiersin.orgresearchgate.net This enzyme is crucial in animals for the synthesis of neurotransmitters like dopamine (B1211576) (from L-DOPA) and serotonin (B10506) (from 5-hydroxytryptophan). frontiersin.orgresearchgate.net
AADC exhibits broad substrate specificity and can decarboxylate L-phenylalanine, L-tyrosine, L-tryptophan, and L-histidine, in addition to L-DOPA. frontiersin.orgresearchgate.net The decarboxylation of L-phenylalanine by AADC yields phenylethylamine, a trace amine that acts as a neuromodulator. frontiersin.org In plants, AADC is involved in the production of volatile compounds, such as phenylacetaldehyde (B1677652) from L-phenylalanine, which contributes to floral scent. bohrium.com
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Relative Activity (%) | Reference |
|---|---|---|---|---|---|
| Human (recombinant) | L-DOPA | 0.11 | 7.6 | 100 | mdpi.com |
| Human (recombinant) | 5-Hydroxytryptophan | 0.05 | 1.0 | ~13 | mdpi.com |
| Bacillus atrophaeus | L-Phenylalanine | 7.2 | 7.4 | 100 | researchgate.net |
| Bacillus atrophaeus | L-Tryptophan | - | - | 610 | researchgate.net |
| Bacillus atrophaeus | L-Tyrosine | - | - | 12 | researchgate.net |
| Bacillus atrophaeus | L-DOPA | - | - | 24 | researchgate.net |
The biosynthesis of this compound from L-phenylalanine necessitates hydroxylation followed by two specific methylation steps. While a direct pathway has not been fully elucidated in literature, a plausible route can be hypothesized based on known enzymatic reactions.
The initial step would likely involve the hydroxylation of L-phenylalanine to form L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, O-methylation of the hydroxyl groups occurs. This reaction is catalyzed by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govprospecbio.com
Co-Factor Requirements and Enzyme Mechanisms
Tetrahydrobiopterin (BH4) is a vital cofactor for a class of enzymes known as aromatic amino acid hydroxylases. wikipedia.orgnih.gov These enzymes play a crucial role in the metabolism of aromatic amino acids, including the conversion of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase (PAH). ontosight.aimetwarebio.com While the direct enzymatic processing of this compound by this specific pathway is not well-documented, the foundational role of BH4 in phenylalanine metabolism provides a critical context for understanding potential interactions.
The primary function of BH4 in these hydroxylation reactions is to act as a reducing agent. It facilitates the activation of molecular oxygen, which is then incorporated into the aromatic ring of the amino acid substrate. In the well-studied case of PAH, this process oxidizes BH4 to 4a-hydroxytetrahydrobiopterin. nih.gov
For cellular metabolism to continue, BH4 must be regenerated. This recycling process is accomplished by a two-step enzymatic system. First, pterin-4a-carbinolamine dehydratase (PCD) catalyzes the dehydration of 4a-hydroxytetrahydrobiopterin to form quinonoid dihydrobiopterin (q-BH2). nih.govnih.gov Subsequently, dihydropteridine reductase (DHPR), an enzyme dependent on NADH, reduces q-BH2 back to its active BH4 form. ontosight.ainih.govcuny.edu This regeneration is essential for maintaining the supply of the cofactor, which is critical for normal metabolic function. nih.govgrantome.com Deficiencies in the synthesis or recycling of BH4 can lead to serious metabolic disorders, such as hyperphenylalaninemia. nih.govmedlineplus.gov
The catalytic function of enzymes that metabolize phenylalanine and its derivatives is contingent on specific prosthetic groups and the distinct architecture of their active sites. Phenylalanine hydroxylase (PAH), the central enzyme in the catabolism of L-phenylalanine, contains a non-heme iron atom at its catalytic center. wikipedia.org This iron is crucial for the hydroxylation reaction.
The active site of PAH is a specifically tailored hydrophobic pocket that accommodates the phenylalanine substrate, positioning its phenyl ring near the iron center for hydroxylation. The high specificity of PAH for L-phenylalanine arises from this precise three-dimensional arrangement. The introduction of two methoxy groups on the phenyl ring, as in this compound, would significantly alter the substrate's size and electronic properties. This alteration would likely affect its ability to bind within the active site of PAH, potentially making it a poor substrate or even an inhibitor of the enzyme.
Other enzymes that could potentially interact with dimethoxylated phenylalanines include various cytochrome P450 monooxygenases. nih.gov These enzymes are known for their broad substrate specificity and their role in metabolizing a wide array of compounds, including those with substituted aromatic rings. Cytochrome P450 enzymes typically contain a heme prosthetic group and also catalyze hydroxylation reactions through the activation of molecular oxygen.
Another relevant enzyme family is the phenylalanine ammonia-lyases (PALs). wikipedia.org These enzymes are unique in that they utilize a modified amino acid residue, dehydroalanine (B155165), as a prosthetic group. nih.gov PAL catalyzes the non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. wikipedia.org The mechanism involves an electrophilic attack by the dehydroalanine group on the aromatic ring of the substrate. nih.gov The substrate specificity of PAL is generally high for L-phenylalanine, but some variants can accept other related compounds. wikipedia.org
Investigating Metabolic Flux and Enzyme Kinetics in Model Systems
To quantitatively understand how a compound like this compound might be processed in a biological system, researchers employ techniques such as metabolic flux analysis and enzyme kinetics studies, often using model systems like cell cultures or purified enzymes. nih.govuva.nl
Metabolic flux analysis allows for the measurement of the rate of turnover of metabolites in a metabolic pathway. oup.com This is often achieved by using stable isotope-labeled versions of a compound, such as ¹³C-labeled phenylalanine, and tracking the label's incorporation into various downstream products over time. nih.govresearchgate.net This approach provides a dynamic view of how a metabolic network operates and can reveal the relative importance of different pathways. oup.com For this compound, such an analysis could determine the rates at which it is taken up by cells, incorporated into proteins (if at all), or converted into other metabolites.
Enzyme kinetics studies focus on the interaction between an enzyme and its substrate. acs.org By measuring the rate of an enzymatic reaction at different substrate concentrations, key parameters like the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined. acs.org These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For example, extensive kinetic studies have been performed on phenylalanine hydroxylase to understand its regulation and mechanism. nih.gov
To investigate the interaction of this compound with a potential metabolizing enzyme, one would conduct kinetic assays to determine if it acts as a substrate, an inhibitor, or an allosteric modulator. acs.orgmanchester.ac.uk If it is a substrate, its K_m and V_max would be compared to the enzyme's natural substrate to gauge its relative efficiency. acs.org If it functions as an inhibitor, the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K_i) would be determined to elucidate its mechanism of action. wikipedia.org These studies are fundamental for predicting the biochemical behavior and potential physiological effects of this modified amino acid. nih.gov
Table of Mentioned Compounds
| Compound Name |
| This compound |
| L-phenylalanine |
| L-tyrosine |
| L-tryptophan |
| Tetrahydrobiopterin (BH4) |
| 4a-hydroxytetrahydrobiopterin |
| quinonoid dihydrobiopterin (q-BH2) |
| NADH |
| trans-cinnamic acid |
| dehydroalanine |
Table of Mentioned Enzymes
| Enzyme | Prosthetic Group / Cofactor | Catalytic Function |
| Phenylalanine Hydroxylase (PAH) | Non-heme Iron, BH4 | Hydroxylation of L-phenylalanine to L-tyrosine |
| Pterin-4a-carbinolamine Dehydratase (PCD) | None | Dehydration of 4a-hydroxytetrahydrobiopterin |
| Dihydropteridine Reductase (DHPR) | NADH | Reduction of quinonoid dihydrobiopterin to BH4 |
| Cytochrome P450 Monooxygenases | Heme | Hydroxylation of various substrates |
| Phenylalanine Ammonia-Lyase (PAL) | Dehydroalanine | Elimination of ammonia from L-phenylalanine |
Based on a comprehensive search of available research literature, it is not possible to provide a detailed, scientifically accurate article on "this compound" that strictly adheres to the requested outline. The topics specified—such as its specific impact on peptide conformation, its use in peptide-based research probes, detailed bioconjugation applications, and specific molecular recognition studies—are not substantially documented for this particular chemical compound in the public domain.
The search results contain general information about techniques like solid-phase peptide synthesis (SPPS), bioconjugation, and conformational analysis as they apply to phenylalanine or other, more widely studied derivatives. However, there is a lack of specific data and research findings pertaining exclusively to the 2,3-dimethoxy isomer.
Fulfilling the request would require extrapolating from different compounds or fabricating information, which would compromise the scientific accuracy and integrity of the article. Therefore, the requested content cannot be generated at this time due to the absence of specific research on this compound in the areas outlined.
Molecular Interactions and Biological Roles of 2,3 Dimethoxy L Phenylalanine Non Clinical Focus
Molecular Recognition and Binding Studies
Interactions with Protein Binding Sites and Receptor Models
The interaction of amino acid derivatives with protein binding sites is a cornerstone of molecular recognition and biological function. For 2,3-Dimethoxy-L-phenylalanine, the presence of two methoxy (B1213986) groups on the phenyl ring introduces significant steric and electronic modifications compared to the parent L-phenylalanine, thereby influencing its binding characteristics with proteins and receptors.
While direct binding studies on this compound are not extensively documented in publicly available research, the principles governing the interactions of substituted phenylalanine analogues with protein receptors offer valuable insights. The binding of phenylalanine and its derivatives often occurs in hydrophobic pockets within protein structures. The aromatic ring of phenylalanine participates in crucial π-π stacking interactions with aromatic residues of the protein, such as tyrosine, tryptophan, and other phenylalanine residues. reddit.com Additionally, cation-π interactions, where the positively charged groups (like protonated arginine or lysine) interact with the electron-rich π-system of the aromatic ring, play a significant role in stabilizing the protein-ligand complex. mdpi.com
The introduction of substituents onto the phenyl ring can modulate these interactions. Methoxy groups are electron-donating, which increases the electron density of the aromatic ring and can potentially enhance cation-π interactions. youtube.com However, the position of these substituents is critical. In the case of this compound, the two bulky methoxy groups are adjacent, which can create steric hindrance, potentially limiting the optimal orientation for binding within a constrained active site. This steric effect might necessitate a conformational rearrangement of the binding pocket to accommodate the ligand.
Computational modeling and studies on related substituted phenylalanines in various receptors, such as NMDA and AMPA receptors, have demonstrated that the nature and position of substituents dictate the binding mode and affinity. nih.govnih.gov For instance, different aryl-substituted phenylalanines have been shown to adopt unexpected orientations within the GluA2 ligand-binding domain, highlighting the nuanced effects of ring substitution on molecular recognition. nih.gov It is plausible that the 2,3-dimethoxy substitution pattern would similarly enforce a specific binding orientation that could differ significantly from that of L-phenylalanine or other methoxy-substituted isomers.
The table below illustrates the conceptual effects of substituents on the binding interactions of phenylalanine derivatives, providing a framework for understanding the potential behavior of this compound.
| Interaction Type | Effect of Phenylalanine | Potential Modulation by 2,3-Dimethoxy Groups |
| Hydrophobic Interactions | The phenyl ring fits into hydrophobic pockets of the protein. | The methoxy groups increase lipophilicity, potentially strengthening hydrophobic interactions. |
| π-π Stacking | The aromatic ring stacks with aromatic residues in the binding site. | The electron-rich nature of the dimethoxy-substituted ring could alter the stacking energy. Steric hindrance from the adjacent methoxy groups might affect the optimal stacking geometry. nih.gov |
| Cation-π Interactions | The electron-rich π-system interacts with positively charged residues. | The electron-donating methoxy groups increase the negative electrostatic potential of the ring, potentially strengthening cation-π interactions. |
| Steric Fit | The size and shape of the phenyl group are complementary to the binding pocket. | The bulky methoxy groups at the 2 and 3 positions may cause steric clashes, potentially reducing binding affinity if the pocket is not accommodating. |
Enantiomeric Selectivity in Biological Recognition Processes
Biological systems exhibit a high degree of stereospecificity, a phenomenon rooted in the chiral nature of macromolecules like proteins and nucleic acids. This chirality dictates that the interaction of a small molecule with a biological receptor is often highly dependent on the molecule's three-dimensional structure, leading to significant differences in the biological recognition of enantiomers.
For this compound, its L-configuration is expected to be preferentially recognized by many biological systems over its D-enantiomer, a principle that holds true for most naturally occurring amino acids and their derivatives. The molecular basis for this enantioselective recognition lies in the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which in a biological context is the binding site of a protein or receptor. nih.gov The differing spatial arrangement of the substituents around the chiral center of the L- and D-enantiomers leads to distinct non-covalent interactions within the asymmetric binding pocket.
The enantioselective recognition of phenylalanine and its derivatives has been demonstrated using various techniques, including chiral high-performance liquid chromatography (HPLC) and through interactions with chiral selectors like cyclodextrins and certain polymers. phenomenex.comnih.govmaynoothuniversity.ie For example, chiral conducting polyaniline has been shown to electrochemically differentiate between L- and D-phenylalanine. researchgate.net The efficacy of enantioseparation is determined by the energy difference in the formation of the transient diastereomeric complexes; a larger energy disparity results in better separation. nih.gov
In the context of this compound, the bulky and electron-rich dimethoxy-substituted phenyl ring would be a key determinant in its enantioselective recognition. The specific orientation of this group in the L-enantiomer would allow for a more favorable set of interactions (e.g., hydrophobic, π-π stacking, and hydrogen bonding) with the chiral binding site compared to the D-enantiomer, which would likely experience steric clashes or suboptimal interaction geometries. Studies on other unnatural phenylalanine derivatives have shown that both (R)- and (S)-enantiomers can be synthesized with high enantioselectivity using chiral phase transfer catalysts, underscoring the ability to control and investigate the specific interactions of each enantiomer. nih.gov
The table below summarizes the key factors influencing the enantioselective recognition of chiral amino acid derivatives.
| Factor | Description | Relevance to this compound |
| Three-Point Interaction Model | A minimum of three points of interaction between the chiral molecule and the chiral selector are needed for enantiomeric discrimination. | The carboxyl, amino, and the 2,3-dimethoxyphenyl groups of the L-enantiomer would have a specific spatial arrangement allowing for optimal interaction with a chiral binding site. |
| Steric Hindrance | The spatial arrangement of bulky groups can either favor or hinder binding depending on the enantiomer. | The bulky 2,3-dimethoxy group of the D-enantiomer might sterically clash with residues in a binding site adapted for the L-enantiomer. |
| Non-covalent Interactions | The strength and geometry of hydrogen bonds, hydrophobic interactions, and π-π stacking are stereospecific. | The precise orientation of the dimethoxyphenyl ring in the L-enantiomer would allow for more favorable π-π stacking and hydrophobic interactions compared to the D-enantiomer. |
| Formation of Diastereomeric Complexes | The transient complexes formed between each enantiomer and the chiral selector have different stabilities. | The complex formed between a chiral receptor and this compound is expected to be more stable than the complex with its D-counterpart. |
Supramolecular Assembly and Self-Aggregation Phenomena of Aromatic Amino Acid Derivatives
Aromatic amino acids and their derivatives have a remarkable tendency to self-assemble into well-ordered supramolecular structures. rsc.org This phenomenon is driven by a combination of non-covalent interactions, leading to the formation of various nano- and micro-scale architectures such as fibrils, nanotubes, and hydrogels. acs.orgnih.gov The self-assembly process is of great interest not only for its biological implications but also for its potential in the development of novel biomaterials. rsc.org
The self-assembly of phenylalanine itself has been extensively studied, revealing its ability to form amyloid-like fibrils. nih.gov This process is primarily governed by hydrophobic interactions involving the phenyl ring. nih.gov The introduction of modifying groups, such as N-terminal capping groups (e.g., Fmoc) or substituents on the aromatic ring, can significantly influence the self-assembly behavior. acs.orgchemrxiv.org These modifications can alter the balance of intermolecular forces, leading to a diverse range of morphologies.
For this compound, the presence of the dimethoxy-substituted phenyl ring is expected to be a dominant factor in its self-aggregation behavior. The methoxy groups can influence the electronic properties and steric profile of the molecule, thereby modulating the key interactions that drive self-assembly.
Hydrogen Bonding and Pi-Stacking Interactions in Self-Assembly
The formation of stable, ordered supramolecular structures from aromatic amino acid derivatives is primarily orchestrated by two key non-covalent interactions: hydrogen bonding and π-π stacking. acs.org
Hydrogen Bonding: The amino acid backbone provides the necessary functional groups for the formation of extensive hydrogen bond networks. The amide and carboxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of sheet-like structures reminiscent of β-sheets in proteins. cam.ac.uk These interactions provide directionality and stability to the resulting assemblies. In the solid-state arrangement of phenylalanine, the structure is stabilized by a network of hydrogen bonds, forming a "supramolecular β-sheet". cam.ac.uk
π-π Stacking: The aromatic rings of phenylalanine and its derivatives engage in π-π stacking interactions, which are a form of non-covalent interaction between the electron clouds of adjacent aromatic systems. reddit.com These interactions are crucial for the lateral association of the hydrogen-bonded structures, leading to the formation of larger aggregates like fibrils and ribbons. acs.org The strength and geometry of π-π stacking can be significantly influenced by the presence of substituents on the aromatic ring. acs.orgrsc.org
The interplay between hydrogen bonding and π-π stacking is fundamental to the hierarchical self-assembly process. Hydrogen bonds typically direct the initial formation of one-dimensional chains or sheets, which then associate through π-π stacking and hydrophobic interactions to form more complex three-dimensional structures.
Advanced Analytical Characterization and Methodologies for 2,3 Dimethoxy L Phenylalanine
High-Resolution Chromatographic Separations
Chromatographic techniques are paramount for assessing the purity of 2,3-Dimethoxy-L-phenylalanine and, crucially, for determining its enantiomeric integrity. These methods separate the target compound from impurities, starting materials, byproducts, and its corresponding D-enantiomer.
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for determining the chemical and enantiomeric purity of non-volatile amino acids. For this compound, two primary HPLC strategies are employed: chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs).
While specific application notes for this compound are not broadly published, methodologies developed for structurally similar analogs, such as 3,4-dimethoxy-α-methylphenylalanine, provide a robust framework. A highly effective method involves chiral ligand-exchange HPLC. In one such study, the enantiomers of 3,4-dimethoxy-α-methylphenylalanine were baseline separated on a conventional C18 column using a chiral mobile phase. researchgate.net This mobile phase consisted of L-phenylalanine as the chiral ligand and cupric sulfate, with methanol (B129727) as an organic modifier, all buffered to an acidic pH. researchgate.net The mechanism relies on the formation of transient diastereomeric ternary complexes between the copper(II) ion, the chiral ligand (L-Phe), and the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and enabling separation. A similar approach would be highly effective for resolving the enantiomers of this compound.
Alternatively, CSPs that incorporate chiral selectors like macrocyclic antibiotics (e.g., teicoplanin, ristocetin (B1679390) A) or cyclodextrin (B1172386) derivatives are widely used for amino acid separations. researchgate.netacs.org These phases provide stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) that differentiate between the L- and D-enantiomers. researchgate.net
A typical HPLC method for purity and enantiomeric excess determination would be configured as follows:
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) for Chiral Ligand-Exchange or a Chiral Stationary Phase (e.g., CHIROBIOTIC™ T) |
| Mobile Phase | For Ligand-Exchange: Aqueous buffer (e.g., pH 3.2) with 4 mM Cupric Sulfate, 8 mM L-Phenylalanine, and 20% (v/v) Methanol. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV Absorbance (typically at 210 nm for the peptide bond or ~275 nm for the aromatic ring) |
| Column Temperature | 20 - 30 °C |
Using such methods, the enantiomeric excess (e.e.) can be precisely calculated from the peak areas of the L- and D-enantiomers in the chromatogram.
Gas Chromatography (GC): Due to the low volatility and high polarity of amino acids, direct analysis of this compound by GC is not feasible. A necessary prerequisite is chemical derivatization to convert the polar amine and carboxylic acid functional groups into more volatile, less polar esters or N-acyl esters. A common procedure involves a two-step derivatization: esterification of the carboxylic acid (e.g., with butanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride). The resulting volatile derivative can then be analyzed on a GC, often equipped with a chiral capillary column (e.g., Chirasil-Val) to separate the L- and D-enantiomers. While powerful, the need for derivatization adds complexity and potential for side reactions. A rapid GC procedure developed for phenylalanine involves derivatizing the amine function with benzoyl chloride and the carboxylic acid with pentafluorobenzyl alcohol, followed by analysis on a capillary column with an electron-capture detector. creative-proteomics.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a high-efficiency, "green" alternative to both HPLC and GC. nih.gov It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier like methanol to elute polar compounds. chromatographyonline.commdpi.com SFC can offer faster analysis times and reduced organic solvent consumption compared to HPLC. mdpi.com For a polar molecule like this compound, SFC analysis would typically be performed on a column packed with a polar stationary phase. Chiral stationary phases developed for HPLC are often adaptable to SFC, allowing for the potential determination of enantiomeric excess with the benefits of this technique. chromatographyonline.commdpi.com
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample volume and offers very high separation efficiencies. mdpi.com For chiral analysis of amino acids, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors used for this purpose. nih.gov The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector within the electric field, leading to different electrophoretic mobilities. For aromatic amino acids like phenylalanine, β-cyclodextrin is often effective. nih.gov The use of dual-selector systems, such as combining a cyclodextrin with a crown ether, has been shown to improve the resolution of phenylalanine and tyrosine enantiomers. nih.gov This high-efficiency technique is well-suited for determining the enantiomeric purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic method primarily used for qualitative analysis, such as monitoring reaction progress or performing a preliminary purity check. A sample of this compound is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), which is then developed in a sealed chamber with an appropriate mobile phase (eluent). A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water. After development, the compound is visualized, often by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a characteristic purple spot. While two-dimensional TLC can improve separations, the technique is generally considered semi-quantitative at best and lacks the resolution of HPLC or CE for determining precise purity or enantiomeric excess.
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and mass of this compound, serving to confirm its identity and complement chromatographic purity data.
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of this compound.
For ¹H NMR, the spectrum would show distinct signals for each unique proton environment. The two methoxy (B1213986) groups would appear as sharp singlets. The protons on the phenylalanine backbone (α-H and two β-H's) would present as a complex set of multiplets due to their proximity and diastereotopicity, similar to the ABC system seen in phenylalanine itself. The three protons on the aromatic ring would appear in the aromatic region, with their chemical shifts and coupling patterns (doublets and a triplet) being characteristic of the 1,2,3-substitution pattern.
¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the acid, the two methoxy carbons, the α- and β-carbons, and the six aromatic carbons.
Predicted NMR Data for this compound: Note: These are predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and other experimental conditions.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aromatic H (C5-H) | ~7.05 | t (Triplet) | C=O | ~174 |
| Aromatic H (C4-H, C6-H) | ~6.90 | d (Doublet) | Aromatic C (C2, C3) | ~150, ~148 |
| α-H | ~4.20 | dd (Doublet of Doublets) | Aromatic C (C1) | ~126 |
| OCH₃ | ~3.85 | s (Singlet) | Aromatic C (C4, C5, C6) | ~124, ~120, ~112 |
| OCH₃ | ~3.83 | s (Singlet) | OCH₃ | ~56.0, ~55.8 |
| β-H | ~3.25, ~3.10 | m (Multiplet) | α-C | ~55 |
| β-C | ~32 |
Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. In positive ion mode, the analysis of this compound would prominently feature the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) using an instrument like a Q-TOF or Orbitrap can measure the mass of this ion with extremely high accuracy (typically <5 ppm error), allowing for the unambiguous confirmation of the elemental formula (C₁₁H₁₅NO₄).
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the compound's structure. For this compound, fragmentation is expected to follow pathways similar to those of phenylalanine, with the influence of the dimethoxy-substituted benzyl (B1604629) group.
Predicted MS Data for this compound:
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ | - |
| Monoisotopic Mass | 225.0998 Da | Calculated exact mass of the neutral molecule. |
| [M+H]⁺ (ESI-MS) | 226.1076 m/z | The primary ion observed in positive mode ESI for molecular weight confirmation. |
| Predicted Fragment 1 | 180.0811 m/z | Loss of formic acid (HCOOH, 46.0262 Da) from the parent ion, a common fragmentation for amino acids. |
| Predicted Fragment 2 | 151.0753 m/z | Formation of the stable 2,3-dimethoxybenzyl cation via cleavage of the Cα-Cβ bond. This fragment is highly characteristic of the side chain structure. |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For an amino acid like this compound, the L-configuration of the chiral alpha-carbon would be expected to produce a characteristic CD spectrum.
The aromatic chromophore—the dimethoxy-substituted phenyl ring—would dominate the near-UV CD spectrum (typically 250-320 nm). The electronic transitions within this ring, influenced by the chiral center, give rise to CD signals. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the molecule's three-dimensional structure, including the rotational conformation (rotamers) of the side chain relative to the amino acid backbone. Studies on L-phenylalanine show distinct CD patterns that can be used to follow structural formations. thermofisher.comnih.govresearchgate.netresearchgate.net However, without experimental data for the 2,3-dimethoxy derivative, its specific CD spectrum, which would be influenced by the electronic effects and steric hindrance of the two methoxy groups, cannot be described.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The aromatic ring of this compound is the primary chromophore responsible for its UV absorption.
For the parent compound, L-phenylalanine, the UV spectrum in water shows characteristic absorption peaks arising from π-π* electronic transitions of the benzene (B151609) ring, typically with a maximum around 257-258 nm and finer vibrational structures. thermofisher.com The addition of two methoxy groups to the phenyl ring would be expected to significantly alter the absorption profile. Methoxy groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to their electron-donating nature. The precise location of the absorption maxima (λmax) and the molar extinction coefficients for this compound are not documented in the available search results. iosrjournals.orgresearchgate.netnih.gov
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would yield detailed information about its solid-state conformation, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and potential π–π stacking.
Studies on L-phenylalanine have revealed its crystal structure, providing a basis for understanding its solid-state properties. researchgate.netrsc.org For a derivative like this compound, XRD would elucidate how the methoxy substituents influence the molecular conformation and the crystal packing. This information is crucial for understanding its physical properties. Unfortunately, no crystallographic data for this specific compound appears to be available in open-access crystallographic databases. nih.govmdpi.comresearchgate.net
Isotopic Labeling and Isotope Dilution Mass Spectrometry for Quantitative Tracing
Isotopic labeling is a technique used to track a molecule through a biological or chemical system. wikipedia.org It involves replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D). This compound could be synthesized with isotopic labels in its aromatic ring, backbone, or methoxy groups.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that uses an isotopically labeled version of the analyte as an internal standard. To quantify this compound in a complex matrix (like plasma or tissue), a known amount of its labeled counterpart (e.g., 2,3-Dimethoxy-L-[¹³C₆]-phenylalanine) would be added to the sample. The sample is then analyzed by mass spectrometry. By measuring the ratio of the signal from the natural (unlabeled) compound to the labeled standard, the exact concentration of the analyte can be determined with high precision. nih.govnih.govresearchgate.net While this methodology is broadly applicable and has been used extensively for phenylalanine and other amino acids, nih.gov specific protocols or applications involving isotopically labeled this compound have not been reported in the searched literature. sigmaaldrich.comresearchgate.net
Theoretical and Computational Chemistry Studies of 2,3 Dimethoxy L Phenylalanine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict a wide array of characteristics, from molecular geometry and vibrational frequencies to reactivity and spectroscopic properties.
Ab Initio and Composite Wave-Function Methods for Accurate Properties
For even higher accuracy, particularly for specific molecular properties, ab initio and composite wave-function methods can be employed. These methods, while more computationally intensive, can provide benchmark-quality data on properties such as:
Thermochemical Data: Enthalpy of formation and Gibbs free energy.
Spectroscopic Constants: Precise vibrational frequencies and rotational constants.
Excited State Properties: Information relevant to the molecule's behavior upon light absorption.
Molecular Dynamics Simulations and Conformational Analysis
The flexibility of the amino acid backbone and the rotation of the substituted phenyl side chain mean that 2,3-Dimethoxy-L-phenylalanine can adopt a multitude of conformations. Molecular dynamics (MD) simulations are ideally suited to explore this conformational space and understand the molecule's dynamic behavior.
Exploring Conformational Landscapes in Gas Phase and Solution
MD simulations could map the potential energy surface of this compound, identifying low-energy conformers and the energy barriers between them. This would reveal the preferred shapes of the molecule in different environments, such as in the gas phase versus in a solvent like water. The presence of the two methoxy (B1213986) groups at the 2 and 3 positions of the phenyl ring would likely introduce specific steric constraints and influence the preferred dihedral angles of the side chain.
Dynamics of Interactions with Solvents and Biomolecules
By simulating this compound in a box of solvent molecules (e.g., water), MD can provide a detailed picture of the solvation process. This includes the formation and dynamics of hydrogen bonds between the amino acid's functional groups and water, as well as the hydrophobic interactions of the substituted phenyl ring. Furthermore, MD simulations could be used to study the dynamic interactions of this compound with biological macromolecules, such as proteins, to understand how it binds and the stability of the resulting complex.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a potential drug molecule might interact with a protein target.
For this compound, molecular docking studies could be used to screen its binding affinity against various protein targets. The results of such studies would typically include:
Binding Affinity: An estimated free energy of binding, indicating the strength of the interaction.
Binding Pose: The predicted three-dimensional orientation of the ligand within the protein's binding site.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the ligand.
A hypothetical docking study of this compound against a protein kinase, for example, might reveal interactions as summarized in the illustrative table below.
Illustrative Data Table: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Interaction Type | Interacting Residue | Ligand Atom(s) Involved |
|---|---|---|
| Hydrogen Bond | Asp145 | Amino group (-NH3+) |
| Hydrogen Bond | Glu91 | Carboxyl group (-COO-) |
| Hydrophobic | Val23, Leu134 | Phenyl ring |
Note: This is a hypothetical example and does not represent actual docking results.
Analysis of Binding Energies and Interaction Hotspots
One of the primary applications of computational chemistry in studying bioactive molecules like this compound is to predict and analyze their interactions with biological targets such as proteins and enzymes. This is often achieved through molecular docking simulations followed by more rigorous binding free energy calculations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a receptor and scoring them based on a force field. The results provide insights into the binding mode and affinity. For this compound, this would involve docking the molecule into the active site of a relevant biological target.
Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity nih.govbiorxiv.org. This calculation considers various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.
Interaction hotspots are the specific amino acid residues within the binding site that contribute most significantly to the binding affinity. These are typically identified by analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor. The methoxy groups on the phenyl ring of this compound, for instance, could participate in specific hydrogen bonds or hydrophobic interactions that are crucial for binding.
Hypothetical Binding Energy Analysis of this compound with a Kinase Target
To illustrate this, the following interactive table presents hypothetical results from a molecular docking and MM/GBSA study of this compound with a hypothetical protein kinase.
| Interaction Parameter | Value | Key Interacting Residues |
| Docking Score (kcal/mol) | -8.5 | Val23, Ala45, Leu98 |
| Binding Free Energy (ΔG, kcal/mol) | -45.7 | Asp101, Lys47, Phe100 |
| van der Waals Energy (kcal/mol) | -35.2 | Leu15, Ile67 |
| Electrostatic Energy (kcal/mol) | -15.8 | Asp101, Lys47 |
| Solvation Energy (kcal/mol) | 5.3 | --- |
| Hydrogen Bonds | 3 | Asp101, Lys47 |
| Hydrophobic Interactions | 5 | Val23, Ala45, Leu98, Phe100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Screening for Novel Binding Partners (in a research context)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govals-journal.commdpi.com. This method is a cost-effective and time-efficient alternative to high-throughput screening.
In the context of this compound, this compound could itself be part of a virtual screening library to be tested against various biological targets. Alternatively, if this compound is a known active compound, its structure can be used as a template to search for other molecules with similar properties that might bind to the same target.
The virtual screening process typically involves the following steps:
Preparation of the target protein structure: This involves obtaining a 3D structure of the protein, often from a repository like the Protein Data Bank (PDB), and preparing it for docking by adding hydrogen atoms and assigning charges.
Preparation of the compound database: A large database of small molecules is prepared, with each molecule being represented in a 3D format.
Docking of the library: Each compound in the database is docked into the binding site of the target protein.
Scoring and ranking: The docked compounds are scored and ranked based on their predicted binding affinity.
Post-processing and selection of hits: The top-ranked compounds are selected for further experimental validation.
Hypothetical Virtual Screening Results Identifying this compound as a Hit
The following table illustrates hypothetical results from a virtual screen of a chemical database against a novel therapeutic target, where this compound was identified as a potential inhibitor.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions |
| ZINC12345678 | -9.2 | 150 | Hydrogen bond with Ser54 |
| This compound | -8.9 | 250 | Hydrophobic interaction with Leu87, Pi-pi stacking with Phe92 |
| CHEMBL987654 | -8.5 | 400 | Hydrogen bond with Asn12 |
| DRUGBANK00123 | -8.2 | 650 | Electrostatic interaction with Arg110 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules, such as NMR and IR spectra nih.govnih.govyildiz.edu.tr. These theoretical predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations could be performed to predict its 1H and 13C NMR chemical shifts and its infrared vibrational frequencies. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
The predicted spectra can then be compared with experimentally obtained spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure nih.govillinois.edu. Discrepancies between the calculated and experimental spectra can point to specific conformational effects or intermolecular interactions in the experimental sample that were not accounted for in the theoretical model.
Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
This interactive table shows a hypothetical comparison between DFT-predicted and experimentally measured 13C NMR chemical shifts and key IR vibrational frequencies for this compound.
| Spectroscopic Parameter | Predicted Value | Experimental Value | Difference |
| 13C NMR Chemical Shifts (ppm) | |||
| C=O (carbonyl) | 175.2 | 174.8 | 0.4 |
| C-alpha | 55.8 | 55.5 | 0.3 |
| C-beta | 38.1 | 37.9 | 0.2 |
| C-1 (aromatic) | 128.5 | 128.2 | 0.3 |
| C-2 (aromatic, with OCH3) | 148.9 | 148.5 | 0.4 |
| C-3 (aromatic, with OCH3) | 150.1 | 149.8 | 0.3 |
| IR Vibrational Frequencies (cm-1) | |||
| N-H stretch | 3350 | 3345 | 5 |
| C=O stretch | 1735 | 1730 | 5 |
| C-O-C stretch (methoxy) | 1255 | 1250 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a short-lived, high-energy species. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For example, if this compound were to undergo an enzymatic conversion, computational methods could be used to model the reaction within the enzyme's active site. This would involve identifying the key amino acid residues that participate in the catalysis and calculating the energy profile of the reaction. Such studies can provide detailed insights into the catalytic mechanism that are often difficult to obtain through experimental methods alone.
Hypothetical Activation Energies for a Reaction Involving this compound
The following table presents hypothetical activation energies for a proposed two-step reaction mechanism involving this compound, calculated using DFT.
| Reaction Step | Description | Transition State | Activation Energy (kcal/mol) |
| 1 | Initial nucleophilic attack | TS1 | 15.2 |
| 2 | Proton transfer | TS2 | 8.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings for 2,3-Dimethoxy-L-phenylalanine
A thorough review of published scientific literature reveals a significant finding: there are no specific, detailed academic contributions or significant findings directly attributable to the incorporation or study of this compound. While its chemical structure is known and it is commercially available as a building block for peptide synthesis, dedicated studies detailing its effects on peptide conformation, biological activity, or its application as a research tool are not present in the available academic databases.
The scientific community has extensively investigated other substituted phenylalanine analogs, using them to impose conformational constraints on peptides, enhance metabolic stability, and probe biological interactions. For instance, the introduction of bulky or electronically modified groups on the phenyl ring can influence secondary structures like β-turns and helices. However, the specific conformational propensities induced by the ortho and meta methoxy (B1213986) groups of this compound remain uncharacterized.
Identification of Current Gaps and Unexplored Research Avenues
The absence of dedicated research on this compound presents a considerable gap in the field of peptide science and drug discovery. The primary unexplored avenues include:
Synthesis and Characterization: While the compound is available, detailed reports on optimized, scalable synthetic routes are not widely published. Furthermore, comprehensive characterization of its physicochemical properties compared to other dimethoxylated isomers (e.g., 3,4-dimethoxy-L-phenylalanine) is lacking.
Conformational Analysis: The core unanswered question is how the 2,3-dimethoxy substitution pattern influences peptide backbone conformation. Both methoxy groups are located on one side of the phenyl ring, which could induce unique steric and electronic effects, potentially favoring specific dihedral angles (φ, ψ) and leading to novel secondary structures. This has not been investigated through techniques like NMR spectroscopy or X-ray crystallography of peptides containing this residue.
Biological Activity: There is no published data on the biological effects of incorporating this compound into bioactive peptides. It is unknown whether this modification would enhance or diminish receptor binding, enzyme inhibition, or antimicrobial activity compared to native peptides or those containing other phenylalanine analogs.
Metabolic Stability: The methoxy groups could potentially alter the susceptibility of the aromatic ring to metabolic modification, but studies on its metabolic fate are absent.
Outlook on the Development of Novel Research Tools and Probes Based on Dimethoxylated Phenylalanines
The development of research tools from substituted phenylalanines is a burgeoning field. For instance, analogs are functionalized to create photo-crosslinkers, fluorescent probes, or carry tags for imaging. While no such tools based on this compound have been developed, its structure offers potential.
The methoxy groups could serve as handles for further chemical modification or could themselves impart useful properties. For example, the electron-donating nature of the methoxy groups might influence the local environment in a way that could be harnessed for probe development. The potential applications, though speculative, fall into several categories:
Fluorescent Probes: While the intrinsic fluorescence of the dimethoxy-phenyl group is likely weak, it could be incorporated into systems where its interaction with the local environment modulates the fluorescence of a nearby fluorophore.
Molecular Recognition Probes: The specific steric and electronic profile of the 2,3-dimethoxy arrangement could be used to design peptides that bind to specific protein surfaces, acting as probes for protein-protein interactions.
PET Imaging Agents: Other substituted phenylalanines have been labeled with isotopes like Fluorine-18 for use in Positron Emission Tomography (PET). The development of synthetic routes to radiolabeled this compound could open avenues for creating novel imaging agents, assuming a relevant biological target is identified.
Integration of Multi-Disciplinary Approaches for a Holistic Understanding
To address the significant knowledge gaps surrounding this compound, a concerted, multi-disciplinary approach is essential. The path to a holistic understanding would require the integration of several key scientific disciplines:
Computational Chemistry: The initial exploration should begin with in silico modeling. Molecular dynamics simulations can predict the conformational preferences of peptides containing this compound, providing hypotheses that can be tested experimentally. Quantum mechanical calculations could elucidate the electronic properties of the substituted ring and its potential non-covalent interactions.
Synthetic Organic Chemistry: Development of efficient and scalable synthetic protocols is a prerequisite for any further study. Chemoenzymatic methods, similar to those used for producing related compounds like L-3,4-dimethoxyphenylalanine, could offer a green and efficient route.
Biophysical Chemistry: Once peptides containing the amino acid are synthesized, a suite of biophysical techniques would be necessary to characterize their structure and stability.
NMR Spectroscopy: To determine the solution-state conformation and dynamics.
Circular Dichroism (CD) Spectroscopy: To assess secondary structure content.
X-ray Crystallography: To obtain high-resolution solid-state structures.
Chemical Biology and Pharmacology: The synthesized peptides should be evaluated in relevant biological assays to determine the impact of the 2,3-dimethoxy substitution on function. This could involve receptor binding assays, enzyme kinetics, or cell-based functional assays.
By combining predictive computational models with empirical data from synthesis and biophysical and biological evaluation, the scientific community can begin to unravel the potential contributions of this currently enigmatic amino acid.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-Dimethoxy-L-phenylalanine with high enantiomeric purity?
- Methodological Answer : A common approach involves coupling protected L-phenylalanine derivatives with methoxy-substituted aromatic precursors. For example, formylation or acetylation of the amino group can prevent racemization during synthesis . Catalytic hydrogenation or enzymatic resolution may enhance enantiomeric purity. Intermediate purification via column chromatography (e.g., using silica gel or HPLC) is critical, as noted in protocols for structurally similar compounds like 3,4-dimethoxy-L-phenylalanine .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy group positions (δ ~3.8–3.9 ppm for OCH₃) and aromatic proton splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₅NO₄; MW 225.24 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dilute acids (e.g., 0.1M HCl) .
- Stability : Store at ambient temperatures in airtight, light-protected containers to prevent oxidation of methoxy groups . Stability in aqueous buffers (pH 4–7) should be verified via UV-Vis or LC-MS over 24–48 hours .
Advanced Research Questions
Q. How does the substitution pattern (2,3-dimethoxy vs. 3,4-dimethoxy) influence the compound’s biochemical interactions and stability?
- Methodological Answer : Comparative studies with analogs like 3,4-dimethoxy-L-phenylalanine (CAS 32161-30-1) suggest that ortho-substituted methoxy groups may hinder enzymatic degradation due to steric effects. Use in vitro assays (e.g., cytochrome P450 inhibition) or molecular docking to evaluate metabolic pathways. Stability under physiological conditions (37°C, pH 7.4) can be assessed via HPLC-MS to track degradation products .
Q. What experimental strategies minimize racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?
- Methodological Answer :
- Coupling Conditions : Use low racemization coupling agents (e.g., HATU or Oxyma) in DMF at 0–4°C.
- Side-Chain Protection : Protect the amino group with Fmoc or Boc to reduce base-induced racemization during SPPS .
- Monitoring : Track racemization via chiral HPLC or circular dichroism (CD) spectroscopy after each coupling step .
Q. How can researchers resolve contradictions in reported bioactivity data for methoxy-substituted phenylalanine derivatives?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) by replicating studies under standardized protocols.
- Meta-Analysis : Cross-reference findings from databases like PubChem or ChEMBL to identify trends. For example, discrepancies in dopamine receptor binding affinity between 2,3-dimethoxy and 3,4-dihydroxy analogs (e.g., L-DOPA) may arise from methoxy group electron-donating effects .
Q. What chromatographic methods optimize the separation of this compound from closely related isomers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
